molecular formula C25H37NO7 B1245504 2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

Cat. No. B1245504
M. Wt: 463.6 g/mol
InChI Key: ARJSGSALIJXTLS-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one is a natural product found in Stachybotrys microspora with data available.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Insights : The compound, identified as a trans-vicinal diol, exhibits unique structural properties. Its fused rings, comprising a planar pyran ring and a slightly distorted cyclohexenone ring, demonstrate significant molecular stability. This configuration, dictated by strong intermolecular O-H...O interactions, forms zigzag ribbons extended along a specific axis, indicating potential applications in molecular engineering and crystallography studies (Lo Presti, Soave, & Destro, 2003).

Synthesis and Derivative Formation

  • Synthetic Pathways and Derivatives : Various studies have explored the synthetic routes involving the compound or its derivatives. These include the synthesis of specific kaempferol derivatives, highlighting the compound's role in complex chemical syntheses and potential applications in creating new organic compounds (Jain & Gupta, 1974).

Biological and Pharmacological Potential

  • Photoantiproliferative Activity : Research indicates that derivatives of the compound have photoantiproliferative properties. Certain derivatives, particularly those with benzyl groups, have been shown to be effective in micromolar ranges, involving apoptosis and alterations in cell cycles. This suggests potential applications in cancer research and therapy (Barraja et al., 2009).
  • Cytotoxicity Against Cancer Cells : Some derivatives of the compound exhibit selective cytotoxicity against specific human cancer cell lines. This highlights its potential role in the development of targeted cancer treatments (Mo et al., 2004).

Photophysical and Photochemical Properties

  • Photooxidation Studies : The compound's involvement in photooxidation processes suggests its potential application in studying light-induced reactions, which could be relevant in fields like photophysics and photochemistry (d’Ischia & Prota, 1987).

Chemical Interaction and Reactivity

  • Intramolecular Hydrogen Bonding : The compound exhibits interesting behavior in intramolecular hydrogen bonding, especially under UV irradiation. This aspect could be critical in understanding molecular dynamics and designing molecules for specific photophysical properties (Sigalov, Shainyan, & Sterkhova, 2017).

properties

Molecular Formula

C25H37NO7

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

InChI

InChI=1S/C25H37NO7/c1-15(7-8-20(29)24(2,3)32)6-5-9-25(4)21(30)13-17-19(28)12-16-18(22(17)33-25)14-26(10-11-27)23(16)31/h6,12,20-21,27-30,32H,5,7-11,13-14H2,1-4H3/b15-6+

InChI Key

ARJSGSALIJXTLS-GIDUJCDVSA-N

Isomeric SMILES

C/C(=C\CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)/CCC(C(C)(C)O)O

Canonical SMILES

CC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)CCC(C(C)(C)O)O

synonyms

SMTP 2
SMTP-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 2
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 3
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 4
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 5
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 6
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.